![molecular formula C18H19N3O2S B1341096 1-{[2-(噻吩-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-3-羧酸 CAS No. 912770-75-3](/img/structure/B1341096.png)

1-{[2-(噻吩-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

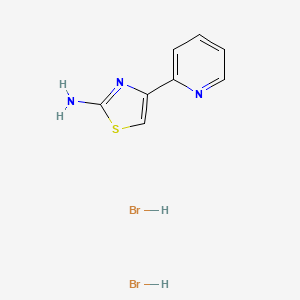

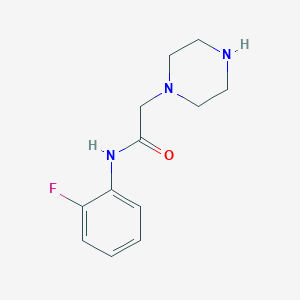

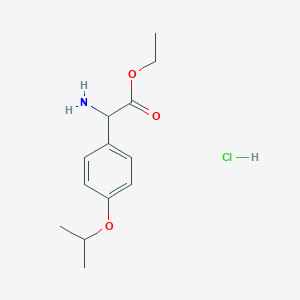

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

治疗潜力

咪唑类化合物,例如 1-{[2-(噻吩-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-3-羧酸,具有广泛的化学和生物学特性 。 它们以其抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和促溃疡活性而闻名 .

抗结核活性

与 1-{[2-(噻吩-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-3-羧酸 类似的化合物已显示出对结核分枝杆菌菌株具有有效的抗结核活性 .

腐蚀抑制剂

一些含有咪唑的化合物已被用作腐蚀抑制剂,在低浓度下效率高达 99% .

抗菌活化剂

这些化合物也因其抗菌特性而被研究,其中一些对大肠杆菌和芽孢杆菌分别显示出 12±2.1 毫米和 15±2.4 毫米的抑制直径 .

失眠治疗

咪唑 [1,2- a ]吡啶-3-基乙酸衍生物在医学上最常使用,包括佐匹克隆 。 佐匹克隆用于治疗短期失眠,以及一些脑功能障碍 .

作用机制

Mode of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of chemical and biological properties . They can interact with various biological targets, leading to different physiological changes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

As an imidazole derivative, it may have a wide range of potential effects based on the broad biological activities associated with this class of compounds .

生化分析

Biochemical Properties

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it binds to specific protein receptors, modulating their signaling pathways and affecting cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors.

Cellular Effects

The effects of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production . These cellular effects underscore the compound’s potential as a therapeutic agent in treating diseases associated with oxidative stress and metabolic dysregulation.

Molecular Mechanism

At the molecular level, 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting or activating their function. For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, it can activate certain transcription factors, leading to changes in gene expression that promote anti-inflammatory and antioxidant responses . These molecular interactions highlight the compound’s potential in modulating biochemical pathways relevant to inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can influence its efficacy and safety. Studies have shown that the compound remains stable under physiological conditions for extended periods, maintaining its biochemical activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies in in vitro and in vivo models have also demonstrated that the compound can exert sustained effects on cellular function, with minimal toxicity observed at therapeutic doses .

Dosage Effects in Animal Models

The effects of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

属性

IUPAC Name |

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(23)13-5-3-8-20(11-13)12-14-17(15-6-4-10-24-15)19-16-7-1-2-9-21(14)16/h1-2,4,6-7,9-10,13H,3,5,8,11-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYNAUZAWMINFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587548 |

Source

|

| Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912770-75-3 |

Source

|

| Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)